5-Fluoro-2-iodo-3-nitrotoluene

Description

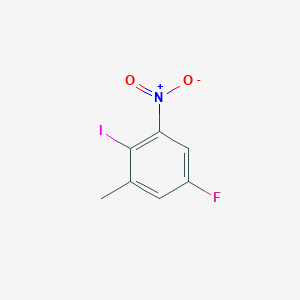

5-Fluoro-2-iodo-3-nitrotoluene (C₇H₅FINO₂) is a halogenated nitroaromatic compound characterized by a toluene backbone substituted with fluorine at position 5, iodine at position 2, and a nitro group at position 2.

Properties

IUPAC Name |

5-fluoro-2-iodo-1-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWZBNOLYGTKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-3-nitrotoluene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 5-Fluoro-2-iodotoluene, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-iodo-3-nitrotoluene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly used.

Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution: Products depend on the nucleophile used, such as azides or nitriles.

Reduction: The major product is 5-Fluoro-2-iodo-3-aminotoluene.

Coupling: Various biaryl compounds can be formed depending on the coupling partner.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

5-Fluoro-2-iodo-3-nitrotoluene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in cross-coupling reactions such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for constructing complex molecular architectures. The presence of both fluorine and iodine atoms enhances its reactivity, making it suitable for nucleophilic substitution reactions and other transformations .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

- Nitration : Using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

- Fluorination : Employing fluorinating agents like Selectfluor to incorporate the fluorine atom.

These methods can be optimized for industrial production, often utilizing continuous flow reactors to improve yield and control over reaction conditions .

Biological Applications

Pharmaceutical Development

Research has indicated that derivatives of this compound may exhibit significant biological activities, making them candidates for drug development. The presence of electron-withdrawing groups like fluorine and nitro can enhance the biological activity of these compounds, potentially leading to new therapeutic agents .

Antimicrobial and Anticancer Properties

Studies have shown that nitro-substituted compounds can possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various pathogens. Additionally, there is emerging evidence that certain derivatives may inhibit cancer cell proliferation, suggesting potential anticancer applications. Preliminary studies indicate that modifications to the nitro group can lead to enhanced cytotoxic effects against cancer cells .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in the manufacture of specialty chemicals, including dyes and pigments. Its unique properties allow it to be incorporated into various formulations, enhancing performance characteristics such as colorfastness and stability .

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Antiplasmodial Activity | Related nitro compounds showed significant inhibition against Plasmodium falciparum, indicating potential for further investigation into similar structures. |

| Structure-Activity Relationship (SAR) | Research highlighted that the position and type of substituents significantly affect biological activity; thus, the unique positioning in this compound could enhance pharmacological properties. |

| Cytotoxicity Studies | Comparative analyses indicated that certain derivatives maintained effective biological activity while exhibiting lower cytotoxicity against target cells. |

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-3-nitrotoluene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing effects: The nitro group at position 3 in this compound enhances electrophilic substitution resistance compared to 5-Fluoro-2-nitrotoluene (NO₂ at position 2) .

- Halogen influence : Iodine’s bulkiness and polarizability at position 2 may hinder steric access to reactive sites compared to smaller halogens (e.g., chlorine in 5-Chloro-3-fluoro-2-iodotoluene) .

Physicochemical Properties

Notes:

- The iodine substituent in this compound likely increases molecular weight and density compared to non-iodinated analogues .

- The nitrovinyl group in 5-Fluoro-3-(2-nitrovinyl)indole introduces conjugation effects absent in toluene-based derivatives .

Biological Activity

5-Fluoro-2-iodo-3-nitrotoluene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and presents data tables and case studies to illustrate its relevance in research.

Compound Overview

This compound contains three functional groups: fluorine, iodine, and nitro, which contribute to its chemical reactivity and biological properties. The presence of these groups enhances its potential as a pharmaceutical candidate, particularly in the development of new therapeutic agents.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The iodine atom can be displaced by nucleophiles, facilitating the formation of new carbon-nucleophile bonds.

- Reduction Reactions : The nitro group can be reduced to an amino group, which may alter the compound's interaction with biological targets.

- Electrophilic Aromatic Substitution : The electron-withdrawing nature of the nitro and fluoro groups enhances the compound's reactivity in electrophilic aromatic substitution reactions, potentially leading to various derivatives with distinct biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of nitro-substituted compounds. For instance, compounds similar to this compound have shown promising activity against various bacterial strains. A study reported that derivatives with nitro groups exhibited significant antibacterial effects, suggesting that this compound could also possess similar properties .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Research has indicated that nitro-substituted aromatic compounds can inhibit cancer cell proliferation through various pathways. In vitro assays showed that certain derivatives had IC50 values indicating effective inhibition of tumor cell lines, suggesting that this compound might be a candidate for further investigation in cancer therapy .

Table 1: Biological Activity Summary of Nitro Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| Nitro derivative A | Antitumor | 10 | |

| Nitro derivative B | Antimicrobial | 15 | |

| Nitro derivative C | Anti-inflammatory | 20 |

Case Study 1: Antimicrobial Evaluation

In a study examining various nitro compounds, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound demonstrated significant inhibitory effects, with MIC values ranging from 4 to 64 µg/mL depending on the specific substitution patterns .

Case Study 2: Antitumor Potential

A series of nitro-substituted compounds were evaluated for their cytotoxic effects on human cancer cell lines. The most potent derivative exhibited an IC50 value of 4 µg/mL against M. tuberculosis, indicating a strong potential for further development as an antitumor agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.